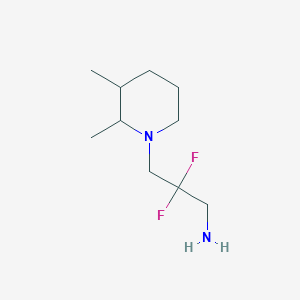

3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine

Description

3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine is a fluorinated amine derivative featuring a piperidine ring substituted with methyl groups at the 2- and 3-positions. Its molecular formula is C₁₀H₂₀F₂N₂, with a molecular weight of 206.28 g/mol . The compound is structurally characterized by:

Properties

Molecular Formula |

C10H20F2N2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3-(2,3-dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine |

InChI |

InChI=1S/C10H20F2N2/c1-8-4-3-5-14(9(8)2)7-10(11,12)6-13/h8-9H,3-7,13H2,1-2H3 |

InChI Key |

ANXLVQXNCQFXFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C1C)CC(CN)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 2,3-dimethylpiperidine with a suitable difluoropropanamine derivative under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives with altered electronic properties.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.

Medicine: It may have therapeutic potential due to its structural features, which can interact with biological targets.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and difluoropropanamine moiety can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs

3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine

- CAS Number : 1872974-87-2 .

- Key Differences: Methyl groups at 3,4-positions on the piperidine ring instead of 2,3.

- Molecular Formula : Identical (C₁₀H₂₀F₂N₂), but physicochemical properties (e.g., boiling point, solubility) may vary due to substituent orientation .

Ethyl(fluorophenyl)(piperidin-2-yl)acetate

Pyrrolidine-Based Analogs

3-(2,3-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine

- CAS Number : 1854006-80-6 .

- Key Differences :

- Five-membered pyrrolidine ring (vs. piperidine), increasing ring strain and altering conformational flexibility.

- Reduced molecular weight (C₉H₁₈F₂N₂ ) due to fewer carbons in the ring.

- Implications : Smaller ring size may enhance binding to compact active sites but reduce solubility due to increased hydrophobicity .

Pyrazolopyrimidine and Thiophene Derivatives

3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

- Structure: Features a pyrazolopyrimidine heterocycle instead of piperidine, with a propanol tail .

- Functional Impact : The aromatic system enables stronger hydrogen bonding and π-stacking, while the hydroxyl group enhances hydrophilicity. This contrasts with the fluorine-driven lipophilicity of the target compound .

(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine

- Structure : Incorporates thiophene and naphthalene groups .

- Key Differences : Sulfur in thiophene enables unique dipole interactions, while the naphthalene moiety increases aromatic surface area for hydrophobic interactions. The absence of fluorine reduces metabolic stability compared to the difluoro backbone .

Difluoropyrrolidine Derivatives

2-(3,3-Difluoropyrrolidin-1-yl)benzoic Acid

- CAS Number : 1892772-00-7 .

- Structure : Combines a difluoropyrrolidine ring with a benzoic acid group.

- Functional Impact : The carboxylic acid introduces pH-dependent solubility and ionic interactions, absent in the target compound. The 3,3-difluoro substitution on pyrrolidine may mimic the electronic effects of the 2,2-difluoropropan-1-amine chain .

Structural and Functional Comparison Table

Key Findings and Implications

Substituent Position: The 2,3-dimethyl vs.

Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) influences conformational flexibility and solubility. Pyrrolidine derivatives may exhibit faster metabolic clearance due to reduced steric protection .

Fluorine Placement: The 2,2-difluoropropan-1-amine backbone enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., thiophene or pyrazolopyrimidine derivatives) .

Commercial Availability: Limited suppliers for the target compound (1 supplier) suggest niche applications or challenging synthesis, whereas analogs like 2-(3,3-Difluoropyrrolidin-1-yl)benzoic Acid have broader availability (2 suppliers) .

Biological Activity

3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound characterized by its unique molecular structure, which includes a piperidine ring with dimethyl substitutions and a difluoropropanamine moiety. Its molecular formula is with a molecular weight of approximately 206.28 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in pharmacological applications.

The presence of fluorine atoms and the piperidine ring in its structure contribute to the compound's distinctive chemical properties. These features may enhance its interaction with biological targets, making it a candidate for various therapeutic applications.

Biological Activity

Research indicates that this compound exhibits potential biological activity relevant to pharmacology. Preliminary studies suggest that it may modulate specific receptors or enzymes within biological systems, although detailed studies on its binding affinity and interaction pathways are still required.

While the exact mechanism of action remains to be fully elucidated, it is hypothesized that the compound interacts with neurotransmitter systems, possibly influencing pathways related to neurological disorders. Understanding these interactions is crucial for developing potential therapeutic applications.

Case Studies and Research Findings

Recent studies have explored the biological effects of similar compounds, providing insights that may be applicable to this compound:

- Neurological Implications : Similar piperidine derivatives have been investigated for their effects on neurotransmitter receptors such as dopamine and serotonin receptors. These studies suggest that modifications in the piperidine structure can significantly alter receptor affinity and selectivity.

- Pharmacokinetics : Research on related compounds indicates that structural features like fluorination can enhance metabolic stability and bioavailability. This suggests that this compound might exhibit favorable pharmacokinetic properties.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(4-Methylpiperidin-1-yl)-2,2-difluoropropan-1-amine | Piperidine ring with methyl substitution | Variation in methyl positioning affects biological activity |

| 3-(4-Fluoropiperidin-1-yl)-2,2-difluoropropan-1-amine | Contains fluorine substituent on piperidine | Enhanced receptor interaction potential |

| 3-(Cyclohexylpiperidin-1-yl)-2,2-difluoropropan-1-amine | Cyclohexane ring instead of piperidine | Different steric effects influencing binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.